
メフェナセト
概要
説明
Mefenacet is a chemical herbicide mainly used in transplanting paddy fields . It is an inhibitor of the growth and division of grass weed cells, which can effectively control grass weeds . It was first developed by Bayer, Germany, in 1987, and was put into production in Japan under the trade name Hinochloa, Rancho .
Molecular Structure Analysis
Mefenacet has a molecular formula of C16H14N2O2S and a molar mass of 298.36 . The InChI (IUPAC International Chemical Identifier) of Mefenacet is InChI=1S/C16H14N2O2S/c1-18(12-7-3-2-4-8-12)15(19)11-20-16-17-13-9-5-6-10-14(13)21-16/h2-10H,11H2,1H3 .
Physical And Chemical Properties Analysis
Mefenacet appears as pure white crystals with a melting point of 134.8°C . It has a vapor pressure of 5.63E-08mmHg at 25°C and a density of 1.2361 (rough estimate) . It is stable to acid, alkali, light, and heat .
科学的研究の応用
土壌微生物群集
メフェナセトは、水田土壌における土壌微生物群集への影響について研究されています . リン脂質脂肪酸(PLFA)プロファイルで決定されるように、この除草剤は土壌微生物バイオマスおよび土壌微生物群集の構造に著しく影響しないことがわかりました . これは、メフェナセトは、土壌の微生物生態系を大幅に乱すことなく、農業環境で使用できることを示唆しています .
除草剤の分解
土壌中でのメフェナセトの分解も調査されています . メフェナセトの半減期(DT50)は、酸化条件下では14日、還元条件下では9.8日であることがわかりました . この情報は、メフェナセトの環境への影響を理解し、農業環境におけるその適用を計画するために不可欠です .
総合的雑草管理
メフェナセトは、移植稲における総合的雑草管理(IWM)戦略で使用されています . 具体的には、前処理除草剤として使用され、その後、ビスピリバックナトリウムまたはペノキススラムの後処理が施されます . このアプローチは、費用対効果が高く、収益性が高いことがわかり、労働力要件と雑草防除の総コストを削減します .
環境への影響
水田におけるメフェナセトの長期的な運命が研究されています . この研究は、特に環境におけるその残留性と非標的生物に対する潜在的な影響という点で、メフェナセトの環境への影響を理解するために重要です .
農薬の副作用
メフェナセトは、環境中の非標的生物に対する農薬の使用に関連する副作用を軽減するための継続的な研究の一部です . これは、農業慣行をより持続可能にし、環境への悪影響を減らすためのより広範な取り組みの一部です .
水田の農業慣行
メフェナセトは、日本やアジアの他の地域の水田で広く使用されています . 土壌微生物群集、分解速度、環境への影響を理解することは、その使用を最適化し、潜在的な被害を最小限に抑えるために不可欠です .
Safety and Hazards
将来の方向性
作用機序
Target of Action
Mefenacet is a selective herbicide that primarily targets the process of cell division and growth in plants . It inhibits the synthesis of very long-chain fatty acids (VLCFAs), which are crucial for cell division . This makes it particularly effective against grass weeds, especially in rice crops .
Mode of Action
Mefenacet interacts with its targets by binding to the enzymes responsible for VLCFA synthesis . This binding inhibits the action of these enzymes, thereby disrupting the synthesis of VLCFAs . As a result, the normal process of cell division and growth in the targeted plants is hindered, leading to their eventual death .
Biochemical Pathways
The primary biochemical pathway affected by mefenacet is the synthesis of VLCFAs . VLCFAs are essential components of plant cell membranes and are involved in various cellular functions, including cell division . By inhibiting VLCFA synthesis, mefenacet disrupts these functions, leading to impaired growth and development in the targeted plants .
Pharmacokinetics
It’s known that mefenacet is slightly mobile, indicating that it can be transported within the plant and soil . More research is needed to fully understand the ADME properties of mefenacet and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of mefenacet’s action primarily involve the disruption of cell division and growth in the targeted plants . By inhibiting VLCFA synthesis, mefenacet interferes with the normal functioning of plant cell membranes, leading to impaired cell division . This results in stunted growth and eventual death of the targeted plants .
Action Environment
The efficacy and stability of mefenacet can be influenced by various environmental factors. For instance, it has been observed that mefenacet tends to enter the coastal environment on a daily basis during the early stages of the rice planting season . This suggests that environmental conditions, such as temperature and humidity, as well as agricultural practices, can affect the action of mefenacet.
生化学分析
Biochemical Properties
Mefenacet interacts with various biomolecules in its role as a herbicide. Its mode of action involves the inhibition of cell division and growth . This is achieved through the inhibition of very long-chain fatty acid (VLCFA) synthesis, which is crucial for cell division .
Cellular Effects
Mefenacet has been shown to have significant effects on various types of cells. For instance, it inhibits cell division and cell enlargement in green algae and oat . In rice paddy soil, mefenacet treatment induced changes in several interconnected metabolic pathways, many of which are associated with the activation of defense response signaling .
Molecular Mechanism
At the molecular level, Mefenacet exerts its effects primarily through the inhibition of VLCFA synthesis . VLCFAs are essential components of cell membranes, and their synthesis is crucial for cell division. By inhibiting this process, Mefenacet effectively halts cell division and growth .
Temporal Effects in Laboratory Settings
The effects of Mefenacet change over time in laboratory settings. For instance, a study found that the half-life (DT50) of Mefenacet was 14 days under oxidative conditions and 9.8 days under reductive conditions . This suggests that Mefenacet is relatively stable, but it does degrade over time .
Metabolic Pathways
Mefenacet is involved in several metabolic pathways. It has been found to induce changes in several interconnected metabolic pathways, particularly the indole-3-pyruvate pathway . Compounds from this pathway, such as indole-3-acetaldehyde and indole-3-ethanol, can serve as flexible storage pools for indole-3-acetic acid (IAA), a plant hormone .
Transport and Distribution
Mefenacet is slightly mobile and has a medium potential for particle-bound transport
特性
IUPAC Name |
2-(1,3-benzothiazol-2-yloxy)-N-methyl-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-18(12-7-3-2-4-8-12)15(19)11-20-16-17-13-9-5-6-10-14(13)21-16/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGAUIHYSDTJHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)COC2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058173 | |
| Record name | Mefenacet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73250-68-7 | |
| Record name | 2-(2-Benzothiazolyloxy)-N-methyl-N-phenylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73250-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mefenacet [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073250687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mefenacet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(benzothiazol-2-yloxy)-N-methyl-N-phenylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.278 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEFENACET | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI0QTA02DG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: While the precise target site remains unclear, research suggests that mefenacet inhibits plant growth by disrupting cell division and enlargement. [, , , ] Studies on Chlamydomonas reinhardtii and oats showed that mefenacet disrupts mitotic entry rather than interfering with the mitotic sequence itself, suggesting an effect on the G1, S, or G2 phases of the cell cycle. []
ANone: Mefenacet's mode of action most closely resembles that of chloroacetamide herbicides. [, , ] This similarity is further supported by observed cross-resistance patterns between mefenacet and chloroacetanilides like alachlor, butachlor, metazachlor, and metolachlor. []
ANone: Studies on barnyardgrass (Echinochloa oryzicola Vasing) suggest that mefenacet primarily targets meristematic tissues responsible for plant growth and has minimal impact on already developed plant tissues. []
ANone: The molecular formula of mefenacet is C16H16N2O2S, and its molecular weight is 300.38 g/mol.
ANone: The photodegradation of mefenacet can be influenced by various dissolved compounds. For example, nitrite (NO2-) and nitrate (NO3-) ions have been shown to quench mefenacet photolysis, with nitrate exhibiting a more pronounced effect. [] Halogen ions, on the other hand, inhibit photolysis through the "weight atom effect," with iodide (I-) showing the most significant inhibition. [] Additionally, the presence of surfactants like Nongru 500, Nongru 404, Nongru 601, and Nongru 603 can also affect photodegradation, with some exhibiting weak photosensitive effects and others showing photoquenching effects. [] Interestingly, among the herbicides tested (benthiocarb, bensulfuron, alachlor, and chlorsulfuron), only bensulfuron at a low concentration accelerated mefenacet photolysis. [] Aeration with nitrogen gas (N2) has been found to enhance mefenacet photolysis, reducing its half-life. []
ANone: Yes, researchers have successfully developed an artificial receptor layer for mefenacet detection using electrosynthesized molecular imprinting on gold electrodes. This capacitive sensor demonstrates a concentration-dependent response to mefenacet. []
ANone: Researchers have developed a 25% mefenacet and ethoxysulfuron effervescent tablet formulation. This formulation demonstrated comparable efficacy to existing wettable powder and water-dispersible granule formulations in controlling weeds in rice fields. []
ANone: Comparing a 26.5% mefenacet and bensulfuron-methyl suspension concentrate (SC) to its 53% wettable powder (WP) counterpart revealed that the SC formulation achieved similar levels of barnyard grass control with a reduced pesticide load, highlighting the potential for formulation optimization in minimizing environmental impact. []
ANone: While mefenacet is known to be strongly adsorbed to soil particles, microbial degradation emerges as the dominant dissipation pathway in soils with lower organic matter content. [] Conversely, in soils richer in organic matter, adsorption plays a more significant role in mefenacet dissipation. [, ]
ANone: Experiments utilizing soil columns revealed that rice plants significantly reduced mefenacet leaching. This is likely attributed to plant uptake and the potential for enhanced degradation in the rhizosphere. []
ANone: Yes, mefenacet, when combined with pyrimisulfan, demonstrated excellent control of sulfonylurea-resistant sea club rush (Scirpus planiculmis) in both laboratory and field settings. This suggests a potential role for this combination in managing herbicide resistance. []
ANone: Studies on Chlamydomonas reinhardtii adapted to mefenacet, metazachlor, and metolachlor revealed significant cross-resistance patterns. Strains adapted to mefenacet and metolachlor displayed strong cross-resistance to other chloroacetanilides and mefenacet. [] This cross-resistance was not observed with herbicides having different modes of action, suggesting a shared target site or pathway between oxyacetamides and chloroacetanilides. []
ANone: Research on mefenacet-adapted Chlamydomonas reinhardtii ruled out altered uptake and metabolism as explanations for resistance. [] Similarly, no significant changes were observed in lipid composition and soluble amino acid patterns, indicating that resistance mechanisms might involve other cellular processes. []
ANone: Research indicates that mefenacet, while exhibiting some initial effects, has a relatively low short-term impact on soil microbial populations compared to older herbicides like butachlor. [] Studies showed a stimulatory effect on aerobic bacteria and denitrifying bacteria, while fungi and actinomycetes experienced initial inhibition. [] Anaerobic microbial groups exhibited a concentration-dependent response, with stimulation at lower mefenacet levels and inhibition at higher concentrations. []
ANone: Studies on Sphingobacterium multivorum Y1, a mefenacet-degrading bacterium, suggest that antioxidant enzymes, particularly superoxide dismutase (SOD) and catalase (CAT), alongside ATPase, hold potential as biomarkers for mefenacet pollution stress. [, ]
ANone: High-performance liquid chromatography (HPLC) coupled with various extraction and detection methods is a mainstay for mefenacet residue analysis in environmental and agricultural matrices. [, , , , ]
ANone: Researchers have successfully utilized microwave-assisted extraction (MAE) combined with solid-phase extraction (SPE) and HPLC to determine mefenacet residues in rice samples, offering a rapid and efficient alternative to conventional extraction methods. []
ANone: Soil organic matter content significantly influences mefenacet degradation rates. Higher organic matter content generally leads to increased adsorption and slower degradation, resulting in greater mefenacet persistence in the soil. [, , ] Conversely, in soils with lower organic matter, microbial degradation plays a more dominant role in mefenacet breakdown. [, ]
ANone: Research suggests that mefenacet might interfere with plant monooxygenase enzymes, potentially influencing its detoxification or herbicidal action. [] Studies showed that pre-treatment with piperonyl butoxide (PBO), a monooxygenase inhibitor, antagonized mefenacet's inhibitory effects in oat stem regeneration tests. [] Interestingly, mefenacet itself induced responses similar to PBO, further supporting its potential interaction with monooxygenases. []
ANone: Yes, Sphingobacterium multivorum Y1, a bacterium isolated from aerobic sludge, has demonstrated the ability to efficiently degrade mefenacet, utilizing it as a carbon and energy source. [, , , ]
ANone: Research has shown that mefenacet-containing mixtures, such as Bensulfuron methyl and Mefenacet WP, exhibit superior weed control efficacy compared to bensulfuron-methyl alone. [] This highlights the synergistic effects achievable with herbicide combinations.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





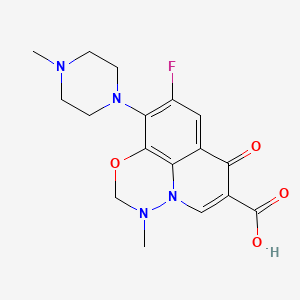
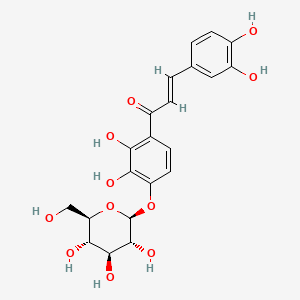

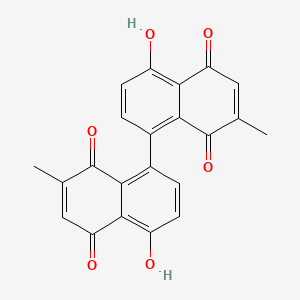
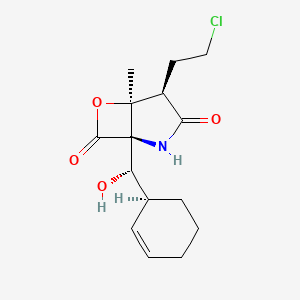


![4-[2-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]pyrrol-1-yl]benzoic acid](/img/structure/B1676082.png)
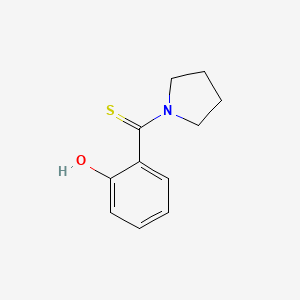
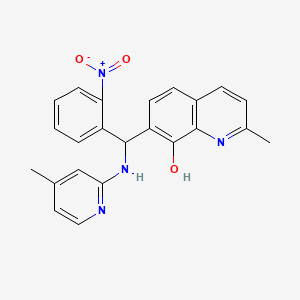
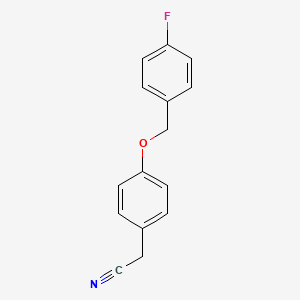
![n-[3-(3-{4-[(Dimethylamino)methyl]phenyl}pyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B1676087.png)